3-Amino-2-iodophenol
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Overview
Description
3-Amino-2-iodophenol is a compound with the molecular formula C6H6INO . It is a solid substance and is used for research and development .
Molecular Structure Analysis
The molecular structure of 3-Amino-2-iodophenol is represented by the formula C6H6INO . The InChI key for this compound is BIWJBNNRJCDTTH-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Amino-2-iodophenol are not detailed in the available resources, compounds of similar structure often participate in nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
3-Amino-2-iodophenol is a solid substance . It has a molecular weight of 235.02 g/mol . The compound’s InChI code is 1S/C6H6INO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 .
Scientific Research Applications
1. Enhancing Chemiluminescence in Detection Applications
Yu et al. (2016) studied the use of iodophenol, a compound related to 3-Amino-2-iodophenol, in enhancing chemiluminescence for hydrogen peroxide and glucose detection. They found that iodophenol significantly improves the chemiluminescence of the luminol-H2O2 system, which can be applied to sensitive and simple assays for determining H2O2 and glucose levels in various samples, including serum (Yu et al., 2016).
2. Application in Palladium-Catalyzed Chemoselective Carbonylation
Xu and Alper (2014) reported on the use of aminophenols in palladium-catalyzed chemoselective carbonylation reactions. These reactions allow the efficient synthesis of esters and amides, indicating potential applications in organic synthesis and pharmaceuticals (Xu & Alper, 2014).
3. Protein Structure Determination
A study by Xie et al. (2004) utilized an iodophenol derivative in protein structure determination. They efficiently incorporated p-iodo-L-phenylalanine, a compound similar to 3-Amino-2-iodophenol, into proteins, which facilitated the structural study of proteins using single-wavelength anomalous dispersion experiments (Xie et al., 2004).
4. Synthesis of Unprotected Phenols
Jackson et al. (2004) described the palladium-catalyzed reaction of iodophenols with organozinc reagents, demonstrating the synthesis of various unprotected phenols. This method is important for the production of compounds that are integral in medicinal chemistry and materials science (Jackson et al., 2004).
5. Understanding Noncovalent Interactions
Saha and Sastry (2015) investigated noncovalent interactions in compounds like 4-Amino-2-iodophenol. Their study provides insights into the behavior of such compounds in supramolecular assemblies, relevant for material science and pharmaceuticals (Saha & Sastry, 2015).
Safety And Hazards
When handling 3-Amino-2-iodophenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-amino-2-iodophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJBNNRJCDTTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315417 |
Source
|
Record name | 3-Amino-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-iodophenol | |
CAS RN |
99968-82-8 |
Source
|
Record name | 3-Amino-2-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99968-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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